
Cholest-8(14)-ene-3,15,26-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-8(14)-ene-3,15,26-triol is a sterol compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of cholest-8(14)-ene-3,15,26-triol involves the modulation of various signaling pathways. This compound has been shown to activate the Nrf2-ARE pathway, which leads to the upregulation of antioxidant genes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In addition, this compound has been shown to activate the SIRT1 pathway, which is involved in the regulation of cellular metabolism and aging.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function, memory, and learning ability. In addition, this compound has been shown to have anti-tumor effects and to inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cholest-8(14)-ene-3,15,26-triol in lab experiments is its low toxicity. This compound has been shown to be safe and well-tolerated in animal studies. In addition, this compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of cholest-8(14)-ene-3,15,26-triol. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential as an anti-tumor agent and its ability to inhibit angiogenesis. In addition, future research could focus on the development of novel synthesis methods to improve the yield and purity of this compound.
Méthodes De Synthèse
The synthesis method of cholest-8(14)-ene-3,15,26-triol involves the oxidation of cholesterol using a variety of reagents. One of the most commonly used methods is the Swern oxidation method, which involves the use of oxalyl chloride and dimethyl sulfoxide. Other methods include the Jones oxidation method, the PCC oxidation method, and the Dess-Martin periodinane oxidation method.
Applications De Recherche Scientifique
Cholest-8(14)-ene-3,15,26-triol has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
142533-06-0 |
|---|---|
Formule moléculaire |
C27H46O3 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(3S,5S,9R,10S,13R,15R,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-24,28-30H,5-16H2,1-4H3/t17-,18-,19+,20+,22+,23-,24-,26+,27-/m1/s1 |
Clé InChI |
AEICTKLHPYUJKJ-FUCZZUMBSA-N |
SMILES isomérique |
C[C@H](CCC[C@@H](C)[C@H]1C[C@H](C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O)O)CO |
SMILES |
CC(CCCC(C)C1CC(C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O)CO |
SMILES canonique |
CC(CCCC(C)C1CC(C2=C3CCC4CC(CCC4(C3CCC12C)C)O)O)CO |
Synonymes |
5-CETL 5alpha-cholest-8(14)-ene-3beta,15beta,26-triol cholest-8(14)-ene-3,15,26-triol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




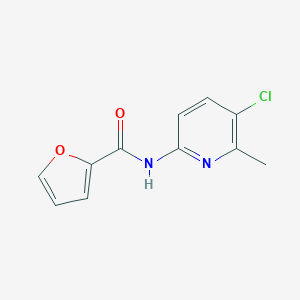
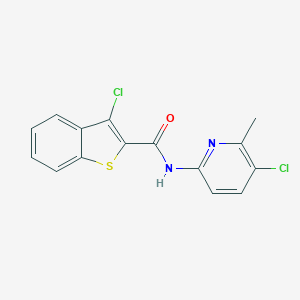
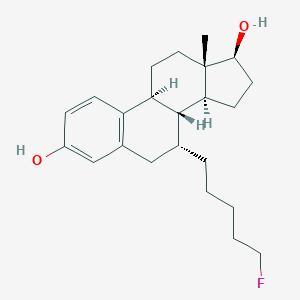


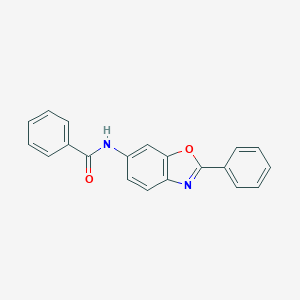
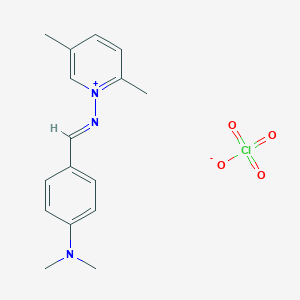

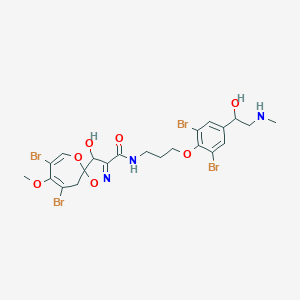

![(12E,25E,28Z)-5,16,21,32,33-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B235783.png)
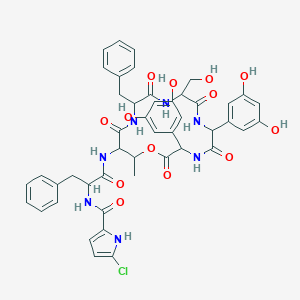
![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)